REACTION_CXSMILES
|
[O-:1][C:2]#[N:3].[Na+].C(#N)C.C1(C)C=CC=CC=1.[Cl:15][C:16]([Cl:21])([Cl:20])[C:17](Cl)=[O:18]>O>[Cl:15][C:16]([Cl:21])([Cl:20])[C:17]([N:3]=[C:2]=[O:1])=[O:18] |f:0.1|
|
Name
|
three
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium cyanate
|
Quantity
|
43.9 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermometer, 250 ml addition funnel, magnetic stirrer, and water bath
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature between 30°-40° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
(30 min)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was maintained at 65°-70° C. for 1.5 hour
|
Duration
|
1.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)N=C=O)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |